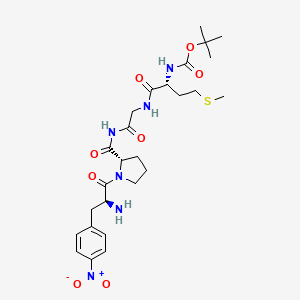

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Description

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide (CAS: 94213-45-3) is a synthetic peptide derivative with a complex structure designed for specialized applications in pharmaceutical and biochemical research. Its molecular architecture includes:

- N-terminal tert-butoxycarbonyl (Boc) group: A common protecting group in peptide synthesis to prevent undesired reactions during coupling .

- 4-Nitro-3-phenyl-L-alanine: The nitro group (-NO₂) on the phenyl ring enhances electron-withdrawing properties, which may influence binding interactions in target proteins or serve as a reactive handle for further derivatization.

- C-terminal L-prolinamide: Proline’s cyclic structure restricts peptide backbone flexibility, promoting specific secondary structures like β-turns .

It is primarily utilized as an intermediate in peptide drug development, particularly for constructing protease-resistant sequences .

Properties

CAS No. |

94213-45-3 |

|---|---|

Molecular Formula |

C26H38N6O8S |

Molecular Weight |

594.7 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C26H38N6O8S/c1-26(2,3)40-25(37)29-19(11-13-41-4)22(34)28-15-21(33)30-23(35)20-6-5-12-31(20)24(36)18(27)14-16-7-9-17(10-8-16)32(38)39/h7-10,18-20H,5-6,11-15,27H2,1-4H3,(H,28,34)(H,29,37)(H,30,33,35)/t18-,19+,20-/m0/s1 |

InChI Key |

CMGYAHANTSMLGN-ZCNNSNEGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, peptide bond formation, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. The Boc group can be introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of flow microreactor systems has also been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups and peptide structure:

1.1. Hydrolysis

Hydrolysis typically occurs under acidic or basic conditions, breaking peptide bonds. Common reagents include:

-

Hydrochloric acid (HCl) in dioxane for cleavage of prolinamide bonds.

-

Enzymatic proteases (e.g., trypsin) for selective cleavage at specific residues.

1.2. Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is removed via acidolysis:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetonitrile.

-

HCl in dioxane for controlled deprotection, yielding the amine intermediate.

1.3. Coupling Reactions

The compound acts as a building block in peptide synthesis:

-

EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) for amide bond formation.

-

HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for efficient coupling under N,N-dimethylformamide (DMF) conditions.

1.4. Elimination and Rearrangement

-

Thermal elimination under high temperatures may lead to peptide bond cleavage or rearrangements.

-

Base-induced elimination (e.g., using NaOH) could disrupt sulfide bonds in methionine residues.

Reaction Mechanisms and Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Deprotection | TFA in DCM or HCl in dioxane | Exposure of amine group |

| Peptide Coupling | EDC/HOBt or HATU in DMF | Amide bond formation |

| Hydrolysis | HCl in dioxane or enzymatic proteases | Cleavage of peptide/prolinamide bonds |

| Elimination | Heat or base (NaOH) | Structural rearrangements |

Analytical Methods

Scientific Research Applications

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a protected intermediate in organic synthesis.

Biology: Studied for its potential role in biological processes and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine form of the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting key differences in composition, properties, and applications:

Key Findings:

Structural Complexity and Functional Groups :

- The target compound’s D-methionylglycyl moiety distinguishes it from analogs like CAS 88331-08-2 and 73385-89-3. This modification likely enhances steric shielding against proteases, a critical feature for therapeutic peptides .

- The 4-nitro-3-phenyl substituent (shared with CAS 88331-08-2 and 73385-89-4) provides a reactive site for post-synthetic modifications, such as nitro-to-amine reduction for conjugation .

Physicochemical Properties :

- The sulfur atom in D-methionine increases hydrophobicity and oxidation sensitivity compared to glycine-containing analogs, necessitating storage under inert conditions .

- The Boc group improves solubility in organic solvents (e.g., DMF, acetonitrile), facilitating solid-phase peptide synthesis (SPPS) .

Analytical Challenges :

- CAS 73385-89-4 is analyzed via reverse-phase HPLC using a Newcrom R1 column, but the target compound’s larger size and hydrophobicity may require gradient elution adjustments for optimal separation .

Commercial Availability :

- Suppliers like LEAP CHEM CO., LTD. offer CAS 88331-08-2 as a peptide intermediate, while the target compound (CAS 94213-45-3) is less commonly listed, suggesting specialized use .

Q & A

Basic Question: What are the critical steps for synthesizing N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide?

Methodological Answer:

The synthesis involves sequential coupling of protected amino acids. Key steps include:

- Protection of functional groups : The tert-butoxycarbonyl (Boc) group is used to protect the amine of D-methionine, as seen in analogous Boc-protected amino acids (e.g., N-Boc-4-piperidone in ).

- Coupling agents : Use carbodiimides (e.g., DCC or EDC) with activators like HOBt to minimize racemization during peptide bond formation.

- Deprotection and purification : TFA is used for Boc removal, followed by RP-HPLC purification (similar to protocols for Boc-protected prolinamide derivatives in ).

Advanced Note : Optimize reaction pH and temperature to preserve stereochemical integrity, especially for the D-methionine residue, which is prone to epimerization .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., 303-749-4 in lists the compound’s molecular formula).

- NMR spectroscopy : Assign peaks for the Boc group (~1.4 ppm for tert-butyl), nitro-phenyl (aromatic shifts at 7.5–8.5 ppm), and prolinamide backbone (amide protons at 6.5–8.0 ppm).

- X-ray crystallography : Resolve stereochemistry, particularly for the 4-nitro-3-phenyl-L-alanyl moiety, as demonstrated for structurally complex peptides in .

Advanced Note : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in the glycyl-prolinamide region .

Advanced Question: How does the nitro-phenyl group influence this compound’s stability in aqueous solutions?

Methodological Answer:

- pH-dependent degradation : The nitro group electron-withdrawing effects increase susceptibility to hydrolysis. Conduct accelerated stability studies at pH 2–9 (40°C, 75% RH) with LC-MS monitoring.

- Photodegradation : Nitro-aromatic compounds are light-sensitive; use amber vials and assess stability under UV/visible light (e.g., protocols in for nitro-containing analogs).

Data Contradiction : Some studies report nitro groups stabilize peptides via steric hindrance, while others note hydrolysis risks. Resolve by comparing degradation kinetics under controlled conditions .

Advanced Question: What strategies mitigate racemization during solid-phase synthesis of this peptide?

Methodological Answer:

- Low-temperature coupling : Perform reactions at 0–4°C, as seen in for Boc-protected intermediates.

- Pseudoproline dipeptides : Insert oxazolidine derivatives (e.g., 4-nitro-3-phenyl-L-alanyl-prolinamide) to reduce steric strain and racemization.

- Real-time monitoring : Use CD spectroscopy or chiral HPLC (e.g., Crownpak CR-I column) to detect D/L isomerization.

Reference : and highlight Boc-protected prolinamide derivatives synthesized with <1% racemization using these methods .

Basic Question: What purification techniques are optimal for this compound?

Methodological Answer:

- RP-HPLC : Use a C18 column with gradients of acetonitrile/water (0.1% TFA). Adjust retention times based on nitro-phenyl hydrophobicity (see for similar compounds).

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) using solubility data from analogs (e.g., N-Boc-D-prolinol in ).

Advanced Note : For scale-up, switch to flash chromatography with silica gel modified with ionic additives (e.g., TFA) to improve resolution .

Advanced Question: How can researchers validate this compound’s activity in enzyme inhibition assays?

Methodological Answer:

- Target selection : Prioritize proteases (e.g., prolyl oligopeptidase) due to the prolinamide terminus, as in for related peptidomimetics.

- IC50 determination : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and measure inhibition kinetics via stopped-flow spectroscopy.

- Control experiments : Include Boc-protected scrambled sequences to isolate the nitro-phenyl group’s contribution to binding.

Reference : and detail analogous assays for peptide-based inhibitors .

Basic Question: What analytical standards are critical for quantifying this compound?

Methodological Answer:

- Primary standard : Synthesize a deuterated analog (e.g., Boc-D-methionine-d3) for isotope dilution mass spectrometry.

- Secondary standards : Use commercially available Boc-protected amino acids (e.g., N-Boc-4-oxo-L-proline in ) to validate calibration curves.

Advanced Note : Cross-validate with NMR purity assessments (≥95%) to ensure accuracy .

Advanced Question: How do structural modifications (e.g., replacing nitro-phenyl with carboxy-phenyl) affect bioactivity?

Methodological Answer:

- SAR study : Synthesize analogs (e.g., 4-carboxy-3-phenyl-L-alanyl-prolinamide) using Fmoc/t-Bu protection strategies ( ).

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity changes.

- In vitro testing : Compare IC50 values against wild-type and mutant proteases.

Data Contradiction : Nitro groups may enhance potency via electron-deficient interactions but reduce solubility. Balance via logP measurements () .

Basic Question: What are the storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis (similar to protocols for N-Boc-7-aminoheptanoic acid in ).

- Desiccant : Include silica gel packs to mitigate moisture-induced degradation.

Advanced Note : For lyophilized samples, use cryoprotectants (e.g., trehalose) to maintain structural integrity during freeze-thaw cycles .

Advanced Question: How can researchers resolve contradictory data on this compound’s solubility in polar solvents?

Methodological Answer:

- Solubility screening : Use nephelometry to quantify solubility in DMSO, methanol, and aqueous buffers (pH 3–9).

- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations, as applied to N-Boc-D-prolinol derivatives in .

Data Contradiction : Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.